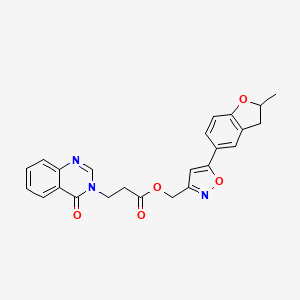

(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate

Description

The compound "(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate" features a hybrid structure combining three distinct pharmacophores:

- Isoxazole ring: A five-membered heterocycle with oxygen and nitrogen atoms, known for metabolic stability and bioactivity .

- 2,3-Dihydrobenzofuran: A bicyclic ether moiety that enhances lipophilicity and influences binding affinity .

- 4-Oxoquinazoline: A fused heterocyclic system associated with kinase inhibition and anticancer activity .

Properties

IUPAC Name |

[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 3-(4-oxoquinazolin-3-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O5/c1-15-10-17-11-16(6-7-21(17)31-15)22-12-18(26-32-22)13-30-23(28)8-9-27-14-25-20-5-3-2-4-19(20)24(27)29/h2-7,11-12,14-15H,8-10,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYEDGANVLKTMBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)CCN4C=NC5=CC=CC=C5C4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate is a complex organic molecule featuring both isoxazole and quinazoline moieties. Its unique structure suggests potential for diverse biological activity, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound's structure can be broken down into key components:

- Isoxazole Ring : Known for various biological activities, including antimicrobial and anti-inflammatory effects.

- Quinazoline Moiety : Associated with anticancer properties and inhibition of specific enzymes.

- Dihydrobenzofuran Group : Implicated in neuroprotective and cytotoxic activities.

Biological Activities

The biological activities of the compound can be summarized as follows:

| Activity Type | Associated Mechanism | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in tumor cells | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Antimicrobial Activity

Preliminary studies suggest that compounds with isoxazole structures exhibit significant antimicrobial properties. The presence of the dihydrobenzofuran moiety may enhance this activity through synergistic effects. For example, related compounds have shown effectiveness against various bacterial strains, indicating a potential for developing new antibiotics.

Anticancer Activity

Research has indicated that quinazoline derivatives possess strong anticancer properties. The compound under review has been evaluated in vitro against several cancer cell lines. Notably, it demonstrated:

- GI50 Values : The concentration required to inhibit cell growth by 50%, with values indicating high potency against breast cancer cell lines ( ).

- Mechanism of Action : It may inhibit tubulin polymerization, disrupting mitosis in cancer cells ( ). This mechanism is similar to well-known anticancer agents like paclitaxel.

Anti-inflammatory Effects

Compounds containing isoxazole rings have been linked to anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This suggests that the compound could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

- In Vitro Cancer Cell Line Study :

-

Antimicrobial Efficacy Testing :

- Compounds derived from isoxazole frameworks were tested for their ability to inhibit bacterial growth.

- Results indicated a broad spectrum of antimicrobial activity, suggesting potential applications in treating infections caused by resistant strains ().

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this molecule. For instance:

- Cytotoxic Effects: Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer) cells. The mechanism often involves the induction of apoptosis and modulation of reactive oxygen species (ROS) levels, leading to enhanced cell death in tumor cells .

Anti-inflammatory Properties

Compounds featuring isoxazole rings are often associated with anti-inflammatory activity:

- Mechanism of Action: They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in various models. This activity could be relevant for conditions such as arthritis or other inflammatory diseases .

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective properties:

- Animal Models: In animal studies involving oxidative stress models, compounds similar to this one were shown to reduce neuronal damage significantly. These studies measured outcomes such as behavioral changes and biochemical markers indicative of neuronal health .

Anticancer Evaluation

A study evaluated the cytotoxic effects of a series of benzofuran derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against MCF-7 cells, suggesting significant anticancer potential .

Inflammation Inhibition

A comparative study assessed the anti-inflammatory effects of various isoxazole derivatives in vitro. The findings revealed that certain compounds could reduce nitric oxide production in macrophages, highlighting their potential as anti-inflammatory agents .

Synthesis and Development

The synthesis of this compound can be achieved through various methods involving reaction pathways that allow for the formation of its unique structural components. For instance:

- Starting Materials: The synthesis often begins with readily available precursors that contain benzofuran and isoxazole groups.

- Reaction Conditions: Conditions such as temperature, solvent choice, and reaction time can be optimized to enhance yield and purity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

A. Isoxazole-Containing Derivatives ()

Compounds such as I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) share the isoxazole core but lack the dihydrobenzofuran and quinazolinone moieties. Key differences include:

- Substituents: I-6273 has a phenethylamino group and ethyl benzoate ester, whereas the target compound uses a propanoate ester linked to quinazolinone.

B. Thiazole- and Triazole-Based Compounds ()

Compounds 4 and 5 from feature thiazole and triazole rings. Unlike the target compound, these structures lack the dihydrobenzofuran and quinazolinone systems.

Functional Group Comparisons

Ester Linkages

The target compound’s propanoate ester differs from the ethyl benzoate esters in (e.g., I-6473).

Heterocyclic Diversity

- Quinazolinone vs. Pyridazine (): Quinazolinones (target compound) are associated with kinase inhibition, while pyridazine derivatives (e.g., I-6230) may prioritize different targets, such as neurotransmitter receptors .

- Dihydrobenzofuran vs. Simple Aromatics: The dihydrobenzofuran moiety in the target compound likely increases lipophilicity compared to monocyclic aromatics (e.g., fluorophenyl groups in ), affecting membrane permeability .

Data Tables: Structural and Hypothetical Property Comparison

Table 1: Structural Features of Key Compounds

*Calculated based on structural formulas.

Research Implications and Limitations

- Synthesis Challenges : The target compound’s complexity (e.g., multiple heterocycles) may require advanced crystallization techniques, as seen in ’s use of dimethylformamide for isostructural compounds .

- Data Gaps: No pharmacological or toxicity data are available in the provided evidence. Further studies should compare bioactivity with quinazolinone derivatives (e.g., kinase assays) and assess toxicity profiles.

Q & A

Q. Q1: What methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Answer:

- Stepwise Synthesis : Begin with esterification of the isoxazole-dihydrobenzofuran moiety, followed by coupling with the quinazolinone-propanoate group via nucleophilic substitution. Evidence from analogous heterocyclic ester syntheses suggests using N,N'-dicyclohexylcarbodiimide (DCC) for carboxyl activation and 4-dimethylaminopyridine (DMAP) as a catalyst to improve yields .

- Optimization : Use fractional factorial design to test variables (e.g., solvent polarity, temperature). For example, refluxing in anhydrous dichloromethane at 40–50°C minimizes side reactions in esterification steps .

- Purification : Employ silica-gel column chromatography with ethyl acetate/hexane (3:7), validated by TLC (Rf ≈ 0.5) using iodine vapor for visualization .

Q. Q2: How should researchers validate the structural integrity of this compound?

Answer:

- Spectroscopic Analysis :

- Elemental Analysis : Match calculated vs. found values for C, H, N (e.g., ±0.3% deviation) .

Basic Research: Preliminary Bioactivity Screening

Q. Q3: What assays are suitable for initial bioactivity evaluation?

Answer:

- Enzyme Inhibition : Test against kinases or oxidoreductases (e.g., monoamine oxidase) using fluorometric assays. The quinazolinone moiety is structurally similar to known MAO inhibitors; use clorgyline as a positive control .

- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay. Include doxorubicin as a reference and normalize results to cell viability (%) .

Advanced Research: Mechanistic and Structural Studies

Q. Q4: How can structure-activity relationships (SAR) be explored for this compound?

Answer:

- Substituent Variation : Modify the dihydrobenzofuran methyl group (e.g., replace with ethyl or halogen) and assess impact on bioactivity. For example, bromine substitution at the para position enhanced antimicrobial activity in related triazole derivatives .

- Computational Modeling : Perform 3D-QSAR using CoMFA/CoMSIA to correlate electronic (e.g., logP) and steric parameters with activity. Validate docking poses with AutoDock Vina against target enzymes (e.g., quinazolinone-binding kinases) .

Q. Q5: How should contradictory bioactivity data across replicates be addressed?

Answer:

- Variable Isolation : Use a split-plot design (as in agricultural studies ) to test biological variables (e.g., cell line heterogeneity, enzyme batch variability).

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers. For example, discrepancies in IC50 values may arise from differences in compound solubility; pre-saturate buffers with DMSO (<0.1%) .

Advanced Research: Stability and Environmental Impact

Q. Q6: What protocols ensure compound stability during long-term storage?

Answer:

- Storage Conditions : Store at –20°C under argon in amber vials. Avoid aqueous solvents; use anhydrous acetonitrile for stock solutions. Stability studies on similar esters show <5% degradation over 6 months under these conditions .

- Degradation Analysis : Monitor via HPLC (C18 column, 1.0 mL/min flow, λ = 254 nm). Peaks for hydrolysis byproducts (e.g., free quinazolinone) should remain <2% .

Advanced Research: Environmental Fate

Q. Q7: How can abiotic degradation pathways be investigated?

Answer:

- Photolysis Studies : Expose to UV light (λ = 365 nm) in simulated sunlight chambers. Quantify degradation products via LC-MS/MS. For related dioxolane derivatives, half-life under UV was ~48 hours .

- Hydrolysis : Test at pH 3–9 (37°C, 72 hrs). Acidic conditions (pH 3) typically cleave ester bonds, releasing propanoate fragments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.